molecular formula C24H10N2O4 B14734175 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione CAS No. 6545-89-7

1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione

Cat. No.: B14734175
CAS No.: 6545-89-7
M. Wt: 390.3 g/mol
InChI Key: ZYJLFIRSVNANSQ-UHFFFAOYSA-N
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Description

1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione is a complex heterocyclic compound with the molecular formula C24H10N2O4 . This compound is characterized by its intricate fused-ring structure, which includes benzene, isoquinoline, pyrano, and perimidine moieties. The compound’s unique structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the use of o-phenylenediamines and o-cyanobenzaldehydes as starting materials . These reactants undergo a series of cyclization reactions to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused-ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione stands out due to its unique fused-ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

6545-89-7

Molecular Formula

C24H10N2O4

Molecular Weight

390.3 g/mol

IUPAC Name

20-oxa-2,14-diazaheptacyclo[16.6.2.14,8.02,13.015,25.022,26.012,27]heptacosa-1(24),4,6,8(27),9,11,13,15(25),16,18(26),22-undecaene-3,19,21-trione

InChI

InChI=1S/C24H10N2O4/c27-22-13-6-2-4-11-3-1-5-12(18(11)13)21-25-16-9-7-14-19-15(24(29)30-23(14)28)8-10-17(20(16)19)26(21)22/h1-10H

InChI Key

ZYJLFIRSVNANSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C6C(=CC=C7C6=C(C=C5)C(=O)OC7=O)N4C(=O)C3=CC=C2

Origin of Product

United States

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